Ethyl 3-phenyl-4-pentenoate

Description

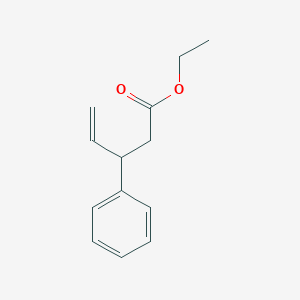

Ethyl 3-phenyl-4-pentenoate is an α,β-unsaturated ester characterized by a phenyl group at the third carbon and a double bond between the fourth and fifth carbons of the pentenoate chain. Its structure (C₁₃H₁₄O₂) includes an ethyl ester group, making it a versatile intermediate in organic synthesis, particularly in ring-closing metathesis (RCM) reactions for lactone and lactam formation . This compound is notable for its chemoselective reactivity in catalytic processes, such as enzymatic transesterification and Grubbs-catalyzed RCM, which are critical for synthesizing enantiomerically diverse products .

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

ethyl 3-phenylpent-4-enoate |

InChI |

InChI=1S/C13H16O2/c1-3-11(10-13(14)15-4-2)12-8-6-5-7-9-12/h3,5-9,11H,1,4,10H2,2H3 |

InChI Key |

SNMOKXQMVVHRQM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-phenyl-4-pentenoate can be synthesized through several methods. One common method involves the esterification of 3-phenyl-4-pentenoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Tandem Transvinylation/Ring-Closing Metathesis (RCM)

Ethyl 3-phenyl-4-pentenoate serves as a precursor in tandem reactions involving Grubbs-type catalysts. For example:

-

Reaction with vinyl propionate in the presence of Grubbs second-generation catalyst (5 mol%) yields 4-phenyl-3,4-dihydro-2H-pyran-2-one via RCM (Table 1).

-

Conditions : Anhydrous toluene, 80°C, 16 hours under argon.

-

Outcomes :

Table 1: Key Reaction Parameters for Tandem Transvinylation/RCM

| Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|---|

| This compound | Grubbs II (5 mol%) | Toluene | 80 | 16 | 33 | 4-Phenyl-3,4-dihydro-2H-pyran-2-one |

Chemoselective Enzymatic Transesterification

This compound undergoes chemoselective transesterification with allyl alcohol, mediated by lipases:

-

Reaction : Allylation at the ester group forms allyl 3-phenyl-4-pentenoate without dimerization.

-

Conditions : Novozym 435 (lipase B from Candida antarctica), toluene, 40°C.

Diastereoselective Ring-Closing Metathesis

The compound participates in stereoselective RCM to generate cyclic lactones with defined stereochemistry:

-

Reaction : Using 2-methyl-3-phenyl-4-pentenoic acid as a substrate, Grubbs II catalyst produces 3i (a dihydrooxepinone derivative) with an 82:18 diastereomeric ratio (dr) favoring the trans isomer .

Structural Confirmation via Spectroscopy

Key spectral data for this compound and its derivatives:

Table 2: NMR and Mass Spectrometry Data

| Compound |

NMR (CDCl

, 400 MHz) |

NMR (CDCl

, 100 MHz) | MS (ESI+) |

|-----------------------------------|-------------------------------------------------------------------------------------------------------|---------------------------------------------------------------|------------------------|

| Vinyl 3-phenyl-4-pentenoate (2f ) | δ 7.31–7.12 (m, 5H), 6.61 (dd, J = 6.0, 1.8 Hz, 1H), 5.37 (dd, J = 6.0, 4.0 Hz, 1H) | δ 167.3, 141.6, 141.2, 129.1, 127.5, 126.8, 109.4 | 175.0768 [M + H]

|

| 4-Phenyl-3,4-dihydro-2H-pyran-2-one (3f ) | δ 5.79 (dt, J = 3.0, 1.7 Hz, 2H), 4.56–4.45 (m, 4H), 2.01 (s, 6H) | δ 170.6, 128.0, 63.8, 20.8 | 175.0759 [M + H]

|

Reaction Mechanism Insights

Scientific Research Applications

Ethyl 3-phenyl-4-pentenoate has diverse applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

Ethyl 3-phenyl-4-pentenoate can be compared with other esters such as ethyl acetate and ethyl benzoate:

Ethyl Acetate: A simpler ester with a fruity odor, commonly used as a solvent.

Ethyl Benzoate: Contains a benzene ring like this compound but lacks the pentenoate chain, used in perfumes and flavorings.

Uniqueness: this compound’s unique structure, combining a phenyl group with a pentenoate chain, makes it a versatile compound in organic synthesis and research applications.

Comparison with Similar Compounds

Ethyl (4E)-3-Oxo-5-Phenyl-4-Pentenoate

Structural Differences :

- Ethyl (4E)-3-oxo-5-phenyl-4-pentenoate (C₁₃H₁₄O₃) features a ketone group at the third carbon and a phenyl group at the fifth carbon, distinguishing it from ethyl 3-phenyl-4-pentenoate, which lacks the ketone .

- The double bond in ethyl (4E)-3-oxo-5-phenyl-4-pentenoate is between the fourth and fifth carbons (E-configuration), whereas this compound has the double bond in the same position but without stereochemical specification in the provided data .

Allyl 3-Phenyl-4-Pentenoate

Functional Group Variation :

- Replacing the ethyl ester with an allyl ester (allyl 3-phenyl-4-pentenoate) introduces an additional double bond in the ester moiety.

Reaction Kinetics :

- In one-pot syntheses, allyl 3-phenyl-4-pentenoate undergoes RCM faster than enzymatic transesterification, necessitating sequential catalyst addition to prevent undesired side reactions. This compound exhibits similar RCM dominance but may require milder conditions due to its smaller ester group .

Comparative Data Table

| Property | This compound | Ethyl (4E)-3-Oxo-5-Phenyl-4-Pentenoate | Allyl 3-Phenyl-4-Pentenoate |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₄O₂ | C₁₃H₁₄O₃ | C₁₂H₁₂O₂ |

| Functional Groups | α,β-unsaturated ester, phenyl | α,β-unsaturated ester, phenyl, ketone | α,β-unsaturated allyl ester |

| Key Reactivity | RCM chemoselectivity | Potential keto-enol tautomerism | Faster RCM kinetics |

| Synthesis Challenges | Sequential catalyst addition | Not reported | Cross-metathesis byproducts |

| Applications | Lactone/lactam synthesis | Unspecified (likely oxidation studies) | Polymer precursor |

Research Findings and Implications

- Chemoselectivity in RCM: this compound’s lack of dimerization during RCM (unlike allyl derivatives) highlights its utility in high-yield, enantioselective syntheses .

- Kinetic Prioritization: The faster RCM kinetics of allyl 3-phenyl-4-pentenoate compared to enzymatic steps underscore the need for temperature and catalyst control to avoid side reactions .

- Structural Influence on Reactivity: The ketone in ethyl (4E)-3-oxo-5-phenyl-4-pentenoate may limit its use in RCM but expand its role in carbonyl chemistry, contrasting with the ethyl ester’s metathesis efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.